3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with isopropyl and methyl groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of biphenyl with isopropyl and methyl groups, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, onto the aromatic rings.
Scientific Research Applications
3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the isopropyl and methyl substitutions, making it less hydrophobic and potentially less reactive.
2-Methylbiphenyl-4-carboxylic acid: Similar structure but without the isopropyl group, affecting its steric and electronic properties.
3-Isopropylbiphenyl-4-carboxylic acid: Lacks the methyl group, which can influence its reactivity and interactions.
Uniqueness
3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific combination of isopropyl and methyl groups on the biphenyl core This combination affects its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules
Properties
IUPAC Name |
3-methyl-4-(3-propan-2-ylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-11(2)13-5-4-6-14(10-13)16-8-7-15(17(18)19)9-12(16)3/h4-11H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHMSYNWROPPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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